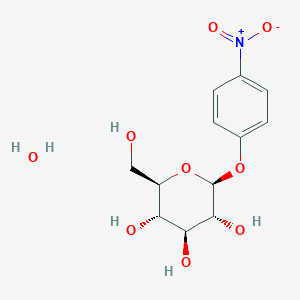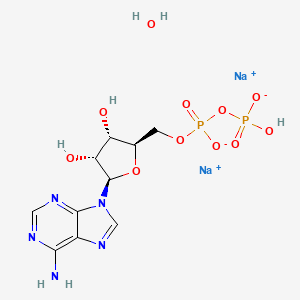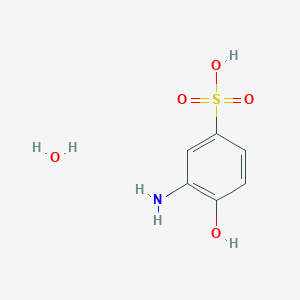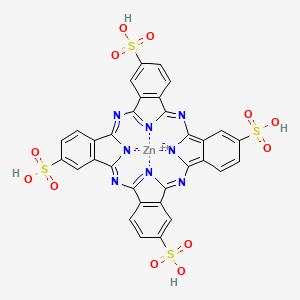
4-Nitrophenyl-D-glucopyranoside
Overview
Description
4-Nitrophenyl-D-glucopyranoside is a useful research compound. Its molecular formula is C12H17NO9 and its molecular weight is 319.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrophenyl-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Activity Detection and Drug Discovery : A study by Kong et al. (2017) developed a fluorescent assay for α-glucosidase activity detection, using 4-nitrophenyl-α-D-glucopyranoside. This assay is significant for anti-diabetic drug discovery.
Inhibition of Yeast α-Glucosidase : Briggs, Haines, and Taylor (1992) found that 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, derived from 4-Nitrophenyl-D-glucopyranoside, is a highly effective irreversible inhibitor of yeast α-glucosidase.
Diuretic and Saluretic Activity : A study by Smirnov et al. (2015) demonstrated the diuretic activity of 4-nitrophenyl-O-β-D-glucopyranoside in rats, indicating potential applications in diuretic therapy.
Glycoside Hydrolysis Study : The work of Camilleri et al. (1994) explored the hydrolysis of 4-nitrophenyl α- and β-D-glucopyranoside tetraphosphates, shedding light on glycoside hydrolysis mechanisms.
Monitoring Carbohydrate Enzymatic Reactions : Modi and LaCourse (2006) utilized 4-nitrophenyl-beta-D-glucopyranoside to monitor carbohydrate enzyme systems, important for biochemical analysis.
Synthesis of Glucopyranoside Derivatives : Wen (2004) reported on the synthesis of 4-aminophenol-glucopyranoside from 4-nitrophenyl-2′,3′,4′,6′-aceglucopyranoside, indicating the chemical versatility of 4-Nitrophenyl-D-glucopyranoside derivatives.
Substrate for Glucansucrases : Binder and Robyt (1983) discovered that p-nitrophenyl α-d-glucopyranoside is a substrate for glucansucrases, which has implications for carbohydrate research.
Synthesis of Related Substances : Jermyn (1957) synthesized substances related to p-nitrophenyl-β-glucoside, demonstrating its application in organic synthesis.
Amylase Activity Assay : Satomura et al. (1988) developed a method to assay alpha-amylase activity using derivatives of p-nitrophenyl alpha-maltopentaoside.
Cellular Metabolism Study : Preiss et al. (1989) studied the metabolism of 4‐nitrophenol in tomato cell cultures, identifying metabolites including 4‐nitrophenyl‐β‐D‐glucopyranoside.
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8.H2O/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;/h1-4,8-12,14-17H,5H2;1H2/t8-,9-,10+,11-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEGJDPERYLUSV-ZIJVCQRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(19E,21E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;dihydrate](/img/structure/B8002751.png)




![6-chloro-N-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8002783.png)


![(3aR,5R,6R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8002800.png)
![5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8002804.png)

![trimagnesium;[(2S)-2-hydroxy-2-[(2R)-4-hydroxy-3-oxido-5-oxo-2H-furan-2-yl]ethyl] phosphate;hydrate](/img/structure/B8002817.png)
